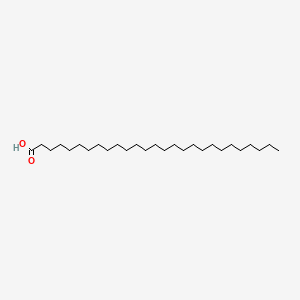

Heptacosanoic acid

Description

This compound has been reported in Loranthus tanakae, Artemisia igniaria, and other organisms with data available.

Properties

IUPAC Name |

heptacosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-26H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZBFBRLRNDJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075070 | |

| Record name | Heptacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Heptacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7138-40-1, 68439-87-2 | |

| Record name | Heptacosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7138-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptacosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007138401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C27-47 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068439872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C27-47 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptacosanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTACOSANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J1CDT7DOJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptacosanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Presence of Carboceric Acid in Nature: A Technical Guide to Its Sources, Analysis, and Biosynthesis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Carboceric acid, systematically known as heptacosanoic acid, is a very-long-chain saturated fatty acid (VLCFA) with the chemical formula C27H54O2. As with other VLCFAs, its biological roles are subjects of ongoing research, with potential implications in membrane structure, energy storage, and cellular signaling. This technical guide provides a comprehensive overview of the known natural sources of carboceric acid, detailed protocols for its extraction and quantification, and an illustrative summary of its biosynthetic pathway in plants. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic and physiological significance of this uncommon fatty acid.

Natural Sources of Carboceric Acid (this compound)

Carboceric acid has been identified in a variety of natural sources, predominantly in the plant kingdom and in some microorganisms. While its presence is noted in numerous species, quantitative data on its concentration remains sparse in publicly available literature. The following tables summarize the known occurrences of this fatty acid.

Quantitative and Semi-Quantitative Data on Carboceric Acid

The available quantitative data for carboceric acid is limited. The table below presents the information that could be retrieved from scientific literature. It is important to note that in many cases, carboceric acid is a minor component of the total fatty acid profile.

| Organism | Part Analyzed | Concentration/Abundance | Analytical Method | Reference(s) |

| Triticum aestivum (Wheat) | Cuticular Wax | Detected as a minor constituent | GC-MS | [1] |

Documented Presence of Carboceric Acid (Qualitative)

| Category | Organism |

| Plants | Arnebia nobilis[2] |

| Artemisia igniaria[3] | |

| Hansenia forbesii | |

| Loranthus tanakae[3] | |

| Malvaviscus arboreus | |

| Neolitsea sericea | |

| Nicotiana tabacum (Tobacco) | |

| Rhizophora apiculata | |

| Terminalia chebula | |

| Thalictrum polycarpum (Meadow-rue) | |

| Toddalia asiatica | |

| Traversia baccharoides | |

| Microorganisms | Streptomyces sp. |

Experimental Protocols for the Analysis of Carboceric Acid

The analysis of carboceric acid from natural matrices typically involves lipid extraction, derivatization to more volatile esters, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction

The choice of extraction method depends on the nature of the sample matrix.

-

Soxhlet Extraction: This method is suitable for solid samples such as dried plant material.

-

Place a known quantity of finely ground, dried sample material into a thimble.

-

The thimble is placed into the main chamber of the Soxhlet extractor.

-

The Soxhlet extractor is placed onto a flask containing the extraction solvent (e.g., a mixture of chloroform and methanol, 2:1 v/v).

-

The flask is heated to reflux. The solvent vapor travels up a distillation arm, and floods into the chamber housing the thimble of solid.

-

Once the chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.

-

This cycle is allowed to repeat for several hours.

-

After extraction, the solvent is evaporated under reduced pressure to yield the crude lipid extract.

-

-

Folch Method: This method is suitable for both liquid and solid samples.

-

Homogenize a known amount of the sample in a chloroform/methanol mixture (2:1 v/v). The volume of the solvent should be about 20 times the volume of the sample.

-

After homogenization, the mixture is agitated for 15-20 minutes in an orbital shaker at room temperature.

-

The homogenate is then centrifuged to separate the solid and liquid phases. The supernatant is collected.

-

The pellet is re-extracted with a smaller volume of the chloroform/methanol mixture.

-

The supernatants are combined and washed with 0.2 volumes of a 0.9% NaCl solution.

-

The mixture is centrifuged to facilitate phase separation. The upper aqueous phase is discarded, and the lower chloroform phase containing the lipids is collected.

-

The solvent is evaporated to obtain the total lipid extract.

-

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the carboxylic acid group of carboceric acid needs to be derivatized, typically to its methyl ester.

-

Dissolve the lipid extract in a known volume of toluene.

-

Add a solution of 0.5 M sodium hydroxide in methanol and heat the mixture at 80-90°C for 10-15 minutes to saponify the lipids.

-

After cooling, add a 14% solution of boron trifluoride in methanol and heat again at 80-90°C for 5-10 minutes to methylate the free fatty acids.

-

After cooling to room temperature, add hexane and a saturated solution of sodium chloride.

-

Vortex the mixture vigorously and then centrifuge to separate the phases.

-

The upper hexane layer containing the FAMEs is carefully collected for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 4°C/minute, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless.

-

-

Mass Spectrometer Conditions:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Quantification

Quantification of carboceric acid is achieved by comparing the peak area of its methyl ester with that of a known concentration of an internal standard. A suitable internal standard would be a fatty acid of a chain length not expected to be present in the sample, for example, nonadecanoic acid (C19:0) or tricosanoic acid (C23:0). A calibration curve should be prepared using a certified standard of methyl heptacosanoate.

Visualizations

Experimental Workflow for Carboceric Acid Analysis

The following diagram illustrates the general workflow for the extraction, derivatization, and analysis of carboceric acid from a natural source.

Caption: General workflow for the analysis of carboceric acid.

Biosynthesis of Very-Long-Chain Fatty Acids in Plants

Carboceric acid, like other VLCFAs, is synthesized in plants through the fatty acid elongation (FAE) system located in the endoplasmic reticulum. This process extends shorter-chain fatty acids (typically C16 or C18) by adding two-carbon units from malonyl-CoA in a four-step cycle.

References

The Enigmatic Path of Heptacosanoic Acid: A Deep Dive into Plant Biosynthesis

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Heptacosanoic acid (C27:0), a saturated very-long-chain fatty acid (VLCFA), is a vital component of various plant lipids, most notably cuticular waxes, which form a protective barrier against environmental stresses. While the general principles of fatty acid biosynthesis in plants are well-established, the precise pathway leading to the formation of odd-chain VLCFAs like this compound remains an area of active investigation. This technical guide synthesizes current knowledge on the proposed biosynthetic pathway of this compound in plants, offering insights into the key enzymes, relevant experimental methodologies, and quantitative data.

The Proposed Biosynthetic Pathway of this compound

The synthesis of this compound is believed to follow the general framework of fatty acid elongation, with a key distinction in its initiation. Unlike even-chain fatty acids that start with an acetyl-CoA primer, odd-chain fatty acids are proposed to utilize propionyl-CoA as their initial building block. This three-carbon primer is then sequentially elongated by the addition of two-carbon units derived from malonyl-CoA.

The core of this elongation process occurs in the endoplasmic reticulum and is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE). This complex orchestrates a four-step cycle for each two-carbon addition:

-

Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA with malonyl-CoA, forming a β-ketoacyl-CoA. The specific KCS enzyme involved is believed to determine the substrate specificity and the final chain length of the fatty acid. While several KCS enzymes have been identified in plants with varying substrate preferences, the specific KCS responsible for the elongation steps leading to this compound has not yet been definitively identified.[1][2][3][4][5][6][7][8][9][10]

-

Reduction: The β-ketoacyl-CoA is then reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).[2][5][6][7][8]

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.[2][5][6][7][8]

-

Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.[2][5][6][7][8]

This four-step cycle is repeated multiple times, adding two carbons in each round, until the acyl chain reaches a length of 27 carbons.

Quantitative Data on this compound in Plants

This compound is a common, though generally minor, component of cuticular waxes across various plant species. Its abundance can vary significantly depending on the plant species, organ, and developmental stage. The following table summarizes representative quantitative data of this compound and related very-long-chain fatty acids found in the cuticular wax of Arabidopsis thaliana.

| Fatty Acid Chain Length | Chemical Formula | Representative Abundance in Arabidopsis thaliana Leaf Wax (% of total wax) |

| C24:0 (Lignoceric acid) | C24H48O2 | 1.5 - 3.0 |

| C25:0 (Pentacosanoic acid) | C25H50O2 | 0.5 - 1.5 |

| C26:0 (Cerotic acid) | C26H52O2 | 2.0 - 5.0 |

| C27:0 (this compound) | C27H54O2 | 1.0 - 2.5 |

| C28:0 (Montanic acid) | C28H56O2 | 3.0 - 7.0 |

| C29:0 (Nonacosanoic acid) | C29H58O2 | 10.0 - 20.0 |

| C30:0 (Melissic acid) | C30H60O2 | 1.0 - 3.0 |

| C31:0 (Hentriacontanoic acid) | C31H62O2 | 15.0 - 30.0 |

Note: The values presented are approximate and can vary based on environmental conditions and analytical methods.

Experimental Protocols for Studying this compound Biosynthesis

Investigating the biosynthesis of this compound requires a combination of genetic, biochemical, and analytical techniques. Below are key experimental protocols that can be adapted for this purpose.

Analysis of Cuticular Waxes by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction and analysis of plant cuticular waxes to quantify this compound.

Methodology:

-

Sample Collection: Harvest fresh plant tissue (e.g., leaves, stems).

-

Wax Extraction: Briefly immerse the tissue in a solvent like chloroform or hexane to dissolve the epicuticular waxes.

-

Internal Standard: Add a known amount of an internal standard (e.g., tetracosane) to the extract for accurate quantification.

-

Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

-

Derivatization: To increase the volatility of the fatty acids for GC analysis, derivatize the wax extract. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. The compounds are separated based on their boiling points and retention times, and then identified by their mass spectra.

-

Data Analysis: Identify and quantify this compound by comparing its retention time and mass spectrum to that of an authentic standard.

In Vitro Fatty Acid Elongase Assay

This assay is used to measure the activity of the FAE complex and can be adapted to investigate the synthesis of odd-chain VLCFAs.

Methodology:

-

Microsome Isolation: Isolate microsomes, which contain the membrane-bound FAE complex, from plant tissues such as developing seeds or stems.

-

Reaction Mixture: Prepare a reaction mixture containing the isolated microsomes, a primer (e.g., propionyl-CoA or a short-chain odd-numbered acyl-CoA), malonyl-CoA (as the two-carbon donor), and cofactors such as NADPH and ATP.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

-

Reaction Termination and Saponification: Stop the reaction and saponify the lipids to release the fatty acids.

-

Extraction and Derivatization: Extract the fatty acids and derivatize them as described in the GC-MS protocol.

-

Analysis: Analyze the products by GC-MS or radio-GC to identify and quantify the elongated fatty acids.

Future Directions

The complete elucidation of the this compound biosynthesis pathway in plants requires further research. Key areas for future investigation include:

-

Identification and Characterization of the Specific KCS: Identifying the specific 3-ketoacyl-CoA synthase(s) responsible for the elongation steps leading to C27 will be crucial. This can be achieved through genetic approaches, such as analyzing Arabidopsis thaliana T-DNA insertion lines with altered odd-chain VLCFA profiles, and through biochemical characterization of recombinant KCS enzymes.

-

Regulation of Propionyl-CoA Metabolism: Understanding the regulation of propionyl-CoA synthesis and its channeling into fatty acid biosynthesis will provide a more complete picture of odd-chain fatty acid production.

-

Functional Significance: Further research is needed to fully understand the specific roles of this compound and other odd-chain VLCFAs in plant development, stress responses, and interactions with the environment.

This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in plants. The proposed pathway and experimental protocols offer a solid foundation for researchers to further unravel the intricacies of this important metabolic process.

References

- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 3. Frontiers | Genome-wide identification and expression analysis of the KCS gene family in soybean (Glycine max) reveal their potential roles in response to abiotic stress [frontiersin.org]

- 4. Arabidopsis 3-Ketoacyl-Coenzyme A Synthase9 Is Involved in the Synthesis of Tetracosanoic Acids as Precursors of Cuticular Waxes, Suberins, Sphingolipids, and Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Functional Characterization of the Arabidopsis β-Ketoacyl-Coenzyme A Reductase Candidates of the Fatty Acid Elongase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KCS1 encodes a fatty acid elongase 3-ketoacyl-CoA synthase affecting wax biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genome-wide identification and expression analysis of 3-ketoacyl-CoA synthase gene family in rice (Oryza sativa L.) under cadmium stress - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Odyssey of Odd-Chain Very-Long-Chain Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of odd-chain very-long-chain fatty acids (OC-VLCFAs). It delves into the intricate biochemical pathways responsible for their degradation, the key enzymatic players, and the regulatory networks that govern their metabolism. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of lipid metabolism, inborn errors of metabolism, and therapeutic development.

Introduction to Odd-Chain Very-Long-Chain Fatty Acids

Odd-chain very-long-chain fatty acids (OC-VLCFAs) are a unique class of lipids characterized by a carbon backbone with an odd number of atoms, typically 23 or more. While less abundant than their even-chain counterparts, OC-VLCFAs play crucial roles in cellular structure and signaling. Their metabolism is distinct and has significant implications in both health and disease, particularly in the context of inherited metabolic disorders. Understanding the metabolic pathways of OC-VLCFAs is paramount for diagnosing and developing therapeutic strategies for these conditions.

The Metabolic Pathway: A Two-Part Journey

The catabolism of OC-VLCFAs is a two-stage process that begins in the peroxisome and concludes in the mitochondrion.

Peroxisomal Chain Shortening: The Initial Truncation

Due to their extensive chain length, OC-VLCFAs are initially metabolized in the peroxisomes.[1] This process, a modified form of beta-oxidation, sequentially shortens the fatty acid chain.

The key steps in peroxisomal beta-oxidation are:

-

Activation: The OC-VLCFA is activated to its coenzyme A (CoA) ester by a very-long-chain acyl-CoA synthetase (VLC-ACS).

-

Oxidation: The acyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase (ACOX), introducing a double bond and producing hydrogen peroxide (H₂O₂).[1]

-

Hydration and Dehydrogenation: The resulting enoyl-CoA undergoes hydration and dehydrogenation, catalyzed by a multifunctional enzyme.

-

Thiolytic Cleavage: A peroxisomal thiolase cleaves the shortened acyl-CoA, releasing acetyl-CoA and a chain-shortened OC-VLCFA-CoA.

This cycle repeats until the OC-VLCFA is shortened to a medium- or short-chain fatty acid, which can then be transported to the mitochondria for complete oxidation.

Mitochondrial Beta-Oxidation and the Final Propionyl-CoA

Once inside the mitochondrial matrix, the shortened odd-chain fatty acyl-CoA undergoes further rounds of beta-oxidation, mirroring the process for even-chain fatty acids. Each cycle releases a molecule of acetyl-CoA. The final thiolytic cleavage of a five-carbon acyl-CoA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA , a three-carbon acyl-CoA that represents the defining endpoint of odd-chain fatty acid oxidation.[2][3]

The Anaplerotic Fate of Propionyl-CoA

Propionyl-CoA cannot directly enter the tricarboxylic acid (TCA) cycle. Instead, it is converted to the TCA cycle intermediate, succinyl-CoA, through a three-step enzymatic pathway. This conversion highlights the anaplerotic role of OC-VLCFAs, as they replenish TCA cycle intermediates.

The conversion of propionyl-CoA to succinyl-CoA involves the following enzymes:

-

Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[4]

-

Methylmalonyl-CoA Epimerase (MCE): MCE converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.

-

Methylmalonyl-CoA Mutase (MCM): This vitamin B12-dependent enzyme rearranges L-methylmalonyl-CoA to form succinyl-CoA.[4]

Succinyl-CoA then enters the TCA cycle, contributing to cellular energy production and biosynthetic pathways.

Quantitative Data on OC-VLCFA Levels

The quantification of OC-VLCFAs is crucial for the diagnosis and monitoring of peroxisomal disorders. Elevated levels of these fatty acids in plasma and tissues are a hallmark of these diseases.

| Fatty Acid | Condition | Tissue/Fluid | Concentration (μg/mL) | Fold Increase vs. Controls | Reference |

| C26:0 | Zellweger Syndrome (Classical) | Serum | 5.20 ± 1.78 | ~50-100x | [5] |

| Zellweger Syndrome (Mild) | Serum | 0.76 ± 0.46 | ~5-10x | [5] | |

| D-Bifunctional Protein Deficiency | Serum | 2.61 ± 0.97 | ~20-40x | [5] | |

| C26:0/C22:0 Ratio | Zellweger Syndrome (Classical) | Serum | 0.65 ± 0.18 | >50x | [5] |

| Zellweger Syndrome (Mild) | Serum | 0.11 ± 0.09 | ~5-10x | [5] | |

| D-Bifunctional Protein Deficiency | Serum | 0.30 ± 0.13 | ~20-30x | [5] | |

| C23:0 | Healthy Human Plasma | Plasma | Trace amounts | - | [6] |

| C25:0 | Healthy Human Plasma | Plasma | Trace amounts | - | [6] |

Experimental Protocols

Quantification of OC-VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a gold standard for the analysis of VLCFAs.

1. Sample Preparation:

- Lipid Extraction: Lipids are extracted from plasma or tissue homogenates using a solvent system such as chloroform:methanol (2:1, v/v).

- Saponification: The extracted lipids are saponified using a strong base (e.g., KOH in methanol) to release the fatty acids from their esterified forms.

- Derivatization: The free fatty acids are converted to their volatile methyl esters (FAMEs) by incubation with a methylating agent (e.g., BF₃ in methanol).

2. GC-MS Analysis:

- Injection: The FAMEs are injected into the gas chromatograph.

- Separation: The FAMEs are separated on a capillary column based on their volatility and polarity.

- Detection: The separated FAMEs are detected by a mass spectrometer, which provides information on their mass-to-charge ratio, allowing for their identification and quantification.

Radiometric Assay for Propionyl-CoA Carboxylase (PCC) Activity

This assay measures the incorporation of radiolabeled bicarbonate into propionyl-CoA.[7][8]

1. Reaction Mixture:

- Cell lysate or purified enzyme

- Propionyl-CoA (substrate)

- ATP and MgCl₂ (cofactors)

- [¹⁴C]-Bicarbonate (radiolabeled substrate)

- Buffer (e.g., Tris-HCl)

2. Incubation:

- The reaction is initiated by the addition of the cell lysate and incubated at 37°C for a defined period.

3. Termination and Measurement:

- The reaction is stopped by the addition of an acid (e.g., perchloric acid).

- The acid-stable, non-volatile radioactivity (incorporated into methylmalonyl-CoA) is measured by liquid scintillation counting.

HPLC-Based Assay for Methylmalonyl-CoA Mutase (MCM) Activity

This method quantifies the conversion of methylmalonyl-CoA to succinyl-CoA.[9]

1. Reaction Mixture:

- Cell lysate or purified enzyme

- Methylmalonyl-CoA (substrate)

- Adenosylcobalamin (vitamin B12 coenzyme)

- Buffer (e.g., phosphate buffer)

2. Incubation:

- The reaction is incubated at 37°C.

3. Analysis:

- The reaction is stopped, and the mixture is analyzed by high-performance liquid chromatography (HPLC).

- The separation and quantification of methylmalonyl-CoA and succinyl-CoA are achieved using a reverse-phase column and UV detection.

Visualization of Pathways and Workflows

Metabolic Pathway of OC-VLCFA Degradation

Caption: Overview of OC-VLCFA metabolism.

Experimental Workflow for OC-VLCFA Analysis

Caption: Workflow for OC-VLCFA quantification.

Regulation of Peroxisomal Beta-Oxidation by PPARα

Caption: PPARα signaling in peroxisomal β-oxidation.

Conclusion

The metabolic fate of odd-chain very-long-chain fatty acids is a complex and highly regulated process that spans multiple cellular compartments. A thorough understanding of these pathways, the enzymes involved, and their regulation is essential for advancing our knowledge of lipid metabolism and for the development of effective diagnostics and therapies for related metabolic disorders. This guide provides a foundational framework for researchers and clinicians, highlighting the key molecular events and analytical approaches in the study of OC-VLCFA metabolism.

References

- 1. [PDF] Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα | Semantic Scholar [semanticscholar.org]

- 2. Architecture of the human G-protein-methylmalonyl-CoA mutase nanoassembly for B12 delivery and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tandem mass spectrometry in the study of fatty acids, bile acids, and steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders | PLOS One [journals.plos.org]

- 6. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Case Western Reserve University [case.edu]

- 9. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Heptacosanoic Acid: A Deep Dive into its Role in Plant and Microbial Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heptacosanoic acid (C27:0), a very-long-chain saturated fatty acid (VLCFA), is a fascinating yet understudied molecule in the realm of plant and microbial metabolism. While not as abundant as its even-chained counterparts, its presence and metabolic pathways offer unique insights into cellular processes. This technical guide provides a comprehensive overview of the current understanding of this compound's role, covering its biosynthesis, metabolic functions, and its emerging significance in signaling pathways. We delve into detailed experimental protocols for its analysis and present quantitative data where available, offering a critical resource for researchers in the fields of biochemistry, natural product chemistry, and drug development.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 20 carbons or more, are crucial components of various biological systems. This compound, a C27 saturated fatty acid, belongs to the less common odd-chain VLCFAs. In plants, VLCFAs are integral to the formation of protective barriers like cuticular waxes and suberin, and they are key constituents of membrane lipids such as sphingolipids and phospholipids. In the microbial world, the metabolism of long-chain fatty acids is primarily associated with degradation pathways for energy production, though some microbes also synthesize unique fatty acids for structural and signaling purposes. The study of this compound, therefore, provides a window into specialized metabolic pathways and their potential applications.

Biosynthesis of this compound in Plants

The synthesis of this compound in plants occurs through the fatty acid elongation (FAE) system located in the endoplasmic reticulum (ER). This process extends shorter-chain fatty acids, typically C16 or C18 acyl-CoAs, through the sequential addition of two-carbon units derived from malonyl-CoA. The production of an odd-chain fatty acid like this compound likely involves the elongation of a pre-existing odd-chain fatty acid precursor or a specialized enzymatic activity that is not yet fully characterized.

The FAE complex consists of four key enzymes that catalyze a cycle of reactions:

-

β-ketoacyl-CoA synthase (KCS): This is the rate-limiting enzyme that condenses an acyl-CoA with malonyl-CoA.

-

β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA.

-

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to an enoyl-CoA.

-

Enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.

This cycle is repeated until the desired chain length, such as C27, is achieved.

Role of this compound in Plant Metabolism

This compound, as a VLCFA, is a precursor to several essential components in plants:

-

Cuticular Waxes: The plant cuticle is a protective layer on the epidermis of aerial plant parts, and its primary component is cutin, a polyester matrix, with an overlay of epicuticular waxes. VLCFAs, including C27:0, are precursors to the aliphatic compounds that constitute these waxes, such as alkanes, aldehydes, primary and secondary alcohols, ketones, and esters. These waxes play a critical role in preventing water loss, protecting against UV radiation, and defending against pathogens.

-

Suberin: Suberin is a complex lipophilic polymer found in the cell walls of specific tissues, such as the root endodermis (forming the Casparian strip), periderm, and seed coats. It acts as a barrier to the uncontrolled movement of water and solutes and protects against pathogens. VLCFAs are major components of the aliphatic domain of suberin.

-

Sphingolipids: VLCFAs are characteristically found in the sphingolipids of the plasma membrane's outer leaflet. These lipids are crucial for membrane structure and function, including intercellular communication and signal transduction.

-

Membrane Phospholipids: VLCFAs are also found in phospholipids like phosphatidylserine and phosphatidylethanolamine, where they may contribute to the organization of membrane domains.

Quantitative Data

Quantitative data for this compound in plants is limited and often reported as a minor component of total fatty acids. The following table summarizes available data from the literature.

| Plant Species | Tissue | This compound (C27:0) Concentration | Reference |

| Millettia speciosa | Seeds | 0.127% of total fatty acids | |

| Various microalgae | Whole cells | Trace amounts or not detected |

Note: The scarcity of quantitative data highlights a significant research gap in the field.

Role of this compound in Microbial Metabolism

The role of this compound in microbial metabolism is less defined than in plants. Most research on long-chain fatty acids in microbes focuses on their degradation as a carbon and energy source.

Microbial Degradation of Long-Chain Fatty Acids

The anaerobic degradation of long-chain fatty acids is a critical process in various environments, such as anaerobic digesters and sediments. This process is typically carried out by syntrophic bacteria, which break down the fatty acids into acetate, hydrogen, and carbon dioxide. These products are then utilized by methanogenic archaea to produce methane. The primary pathway for this degradation is β-oxidation. While specific studies on the degradation of this compound are scarce, it is presumed to follow the same general pathway as other saturated long-chain fatty acids.

This compound as a Microbial Biomarker

The fatty acid composition of microbial cells can serve as a chemotaxonomic marker to identify and quantify different microbial groups in environmental samples. While specific odd-chain fatty acids like C15:0 and C17:0 are known biomarkers for certain bacterial groups, the utility of this compound as a specific biomarker is not yet well-established and represents an area for future research.

Signaling Role of this compound

The direct role of this compound as a signaling molecule has not been extensively documented. However, the broader class of fatty acids and their derivatives are known to be involved in various signaling cascades in both plants and microbes.

Plant Signaling

In plants, fatty acid-derived molecules, such as jasmonates, are well-characterized phytohormones that regulate a wide range of developmental processes and stress responses. While shorter-chain fatty acids are the primary precursors for these signaling molecules, the possibility of VLCFAs or their derivatives participating in signaling cannot be ruled out. For instance, perturbations in VLCFA levels have been shown to affect plant development and stress responses, suggesting a potential signaling role, though the mechanisms remain to be elucidated.

Microbial Signaling

In microbes, fatty acid-derived molecules can act as signals in processes like quorum sensing, which allows bacteria to coordinate their behavior in a cell-density-dependent manner. These signaling molecules are typically shorter-chain fatty acids or their derivatives. Whether this compound plays a role in microbial communication is currently unknown.

Experimental Protocols

Accurate quantification and characterization of this compound require robust analytical methods. The following protocols provide a general framework for the extraction and analysis of fatty acids from plant and microbial samples.

Extraction and Analysis of Fatty Acids from Plant Tissue

This protocol is adapted from standard methods for fatty acid analysis in plants.

Objective: To extract total fatty acids from plant tissue, convert them to fatty acid methyl esters (FAMEs), and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Plant tissue (lyophilized and ground)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standard (e.g., Heptadecanoic acid, C17:0)

-

BF3-methanol solution (14%)

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

-

Lipid Extraction: a. Weigh approximately 100 mg of lyophilized plant tissue into a glass tube with a Teflon-lined cap. b. Add a known amount of internal standard (e.g., 100 µg of C17:0). c. Add 2 mL of chloroform:methanol (2:1, v/v) and vortex thoroughly. d. Incubate at room temperature for 1 hour with occasional vortexing. e. Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases. f. Carefully collect the lower chloroform phase containing the lipids into a new glass tube.

-

Transesterification to FAMEs: a. Evaporate the chloroform extract to dryness under a stream of nitrogen. b. Add 1 mL of 14% BF3-methanol solution. c. Cap the tube tightly and heat at 60°C for 30 minutes. d. Cool the tube to room temperature. e. Add 1 mL of hexane and 1 mL of saturated NaCl solution, vortex, and centrifuge. f. Collect the upper hexane layer containing the FAMEs.

-

GC-MS Analysis: a. Dry the hexane extract over anhydrous sodium sulfate. b. Transfer the extract to a GC vial. c. Inject 1 µL of the sample into the GC-MS system. d. Use a temperature program suitable for separating long-chain FAMEs (e.g., initial temperature of 150°C, ramp to 250°C). e. Identify this compound methyl ester based on its retention time and mass spectrum compared to an authentic standard. f. Quantify the amount of this compound relative to the internal standard.

The Enigmatic Very-Long-Chain Fatty Acid: A Technical Guide to the Biological Significance of C27:0

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptacosanoic acid (C27:0) is a saturated very-long-chain odd-chain fatty acid. While its presence has been confirmed in select natural sources, a comprehensive understanding of its specific biological significance in mammals remains largely uncharted. This technical guide consolidates the current, albeit limited, knowledge directly pertaining to C27:0 and provides a broader context by examining the well-established roles of the chemical classes to which it belongs: very-long-chain fatty acids (VLCFAs) and odd-chain fatty acids (OCFAs). This paper will delve into the known natural occurrences of C27:0, the metabolic pathways governing the synthesis and degradation of related fatty acids, potential inferred biological functions, and detailed analytical methodologies for its detection and quantification. The significant gaps in the current research landscape are also highlighted, pointing towards future directions for elucidating the definitive roles of this rare fatty acid.

Introduction to this compound (C27:0)

This compound, also known as carboceric acid, is a saturated fatty acid with a 27-carbon backbone. As a member of the very-long-chain fatty acid (VLCFA) family (fatty acids with 22 or more carbons), and more specifically as an odd-chain fatty acid (OCFA), C27:0 possesses unique structural characteristics that distinguish it from the more abundant even-chain fatty acids in biological systems. While VLCFAs are known to be crucial components of cellular structures and signaling molecules, the specific functions of C27:0 are not well-defined in the scientific literature. Its investigation is often secondary to the study of other more prominent VLCFAs, such as C26:0, which is a key biomarker in certain peroxisomal disorders. This guide aims to synthesize the available information on C27:0 and extrapolate its potential significance based on the known biology of related fatty acids.

Natural Occurrence and Physicochemical Properties

The presence of C27:0 in nature is sparse and has been primarily documented in the plant kingdom and in certain marine organisms.

-

Plant Waxes: this compound is a constituent of the epicuticular wax of some plants. This waxy outer layer serves as a protective barrier against environmental stressors such as water loss, UV radiation, and pathogens.[1] The specific concentration of C27:0 within these waxes is not extensively quantified but it is generally a minor component.

-

Marine Sponges: Some studies on marine sponges have identified C27:0, occasionally in a hydroxylated form (2-OH-27:0), within their complex lipid profiles.[2] Marine sponges are known for their diverse and often unique fatty acid compositions, which may play a role in membrane structure and defense mechanisms.[3]

-

Other Organisms: The Human Metabolome Database mentions that this compound has been reported in organisms such as Loranthus tanakae and Artemisia igniaria.[4]

The physicochemical properties of C27:0 are characteristic of a long-chain saturated fatty acid, with low water solubility and a high melting point.

Metabolism of Odd-Chain and Very-Long-Chain Fatty Acids

Direct studies on the metabolism of C27:0 are scarce. However, its metabolic fate can be inferred from the established pathways for OCFAs and VLCFAs.

Synthesis and Elongation

The de novo synthesis of fatty acids in mammals primarily produces the C16:0 fatty acid, palmitate. The synthesis of VLCFAs occurs through the action of fatty acid elongase (ELOVL) enzymes, which are membrane-bound proteins primarily located in the endoplasmic reticulum. This elongation process involves a cycle of four reactions that add two-carbon units from malonyl-CoA to a growing acyl-CoA chain. While the synthesis of even-chain VLCFAs is well-characterized, the specific ELOVL enzymes responsible for the synthesis of a C27 fatty acid have not been definitively identified.

Odd-chain fatty acids can also be synthesized endogenously through the alpha-oxidation of an even-chain fatty acid. This process, which occurs in peroxisomes, involves the hydroxylation of the alpha-carbon of a fatty acid, followed by the removal of the original carboxyl carbon. For instance, the alpha-oxidation of a C28 fatty acid would yield C27:0.

Degradation: Beta-Oxidation of Odd-Chain Fatty Acids

The catabolism of straight-chain saturated fatty acids occurs primarily through beta-oxidation. For very-long-chain fatty acids, the initial cycles of beta-oxidation take place in the peroxisomes, with the shortened fatty acids then being further oxidized in the mitochondria.

The beta-oxidation of odd-chain fatty acids like C27:0 proceeds in the same manner as even-chain fatty acids, with the sequential removal of two-carbon units in the form of acetyl-CoA. However, the final round of beta-oxidation yields a three-carbon molecule, propionyl-CoA, in addition to acetyl-CoA. Propionyl-CoA is then converted to succinyl-CoA in a three-step, vitamin B12-dependent pathway. Succinyl-CoA can then enter the tricarboxylic acid (TCA) cycle, making odd-chain fatty acids gluconeogenic.

Potential Biological Significance of C27:0

Due to the lack of direct research, the biological roles of C27:0 can only be inferred from the functions of VLCFAs and OCFAs in general.

Role in Epidermal Barrier Function

The skin's outermost layer, the stratum corneum, provides a crucial barrier against water loss and external insults. This barrier is largely composed of a lipid matrix rich in ceramides, cholesterol, and free fatty acids. A significant portion of these lipids, particularly ceramides, contain very-long-chain fatty acids.[5][6] These VLCFAs are essential for the proper formation and function of the lamellar lipid structures that confer the skin's impermeability.[7][8] Given that C27:0 is a VLCFA, it is plausible that it could be a component of skin lipids, contributing to the integrity of the epidermal barrier.

Influence on Cell Membrane Properties

The fatty acid composition of phospholipids significantly influences the physical properties of cell membranes, such as fluidity, thickness, and curvature. Saturated fatty acids, particularly VLCFAs, tend to increase membrane rigidity and order due to their straight, tightly packing hydrocarbon chains.[9] While no studies have specifically examined the effect of C27:0 on membrane fluidity, it is expected to have a rigidifying effect. The incorporation of such rare fatty acids into membranes could potentially create specialized microdomains with distinct biophysical properties.

Quantitative Data

A thorough review of the scientific literature reveals a notable absence of quantitative data for this compound (C27:0) concentrations in human or mammalian tissues and fluids. While analytical methods are capable of detecting this fatty acid, it is often not included in standard fatty acid panels or is present at levels below the limit of quantification of the methods used. To provide a frame of reference, the following table presents typical concentrations of other relevant very-long-chain and odd-chain fatty acids in human plasma.

| Fatty Acid | Carbon Number | Class | Typical Concentration in Human Plasma (nmol/mL) | Notes |

| Pentadecanoic Acid | C15:0 | OCFA | 2.94 ± 2.66[10] | Often used as a biomarker for dairy fat intake. |

| Heptadecanoic Acid | C17:0 | OCFA | Data available, often used as an internal standard. | Also a biomarker for dairy fat intake. |

| Lignoceric Acid | C24:0 | VLCFA | Levels are measured for peroxisomal disorder diagnosis. | Elevated in X-linked adrenoleukodystrophy. |

| Hexacosanoic Acid | C26:0 | VLCFA | Levels are a key diagnostic marker for peroxisomal disorders. | Elevated in X-linked adrenoleukodystrophy. |

| This compound | C27:0 | OCFA, VLCFA | Data not readily available in the literature. | Expected to be present at very low concentrations. |

Note: The presented values are for illustrative purposes and can vary significantly based on diet, age, and health status. The lack of data for C27:0 underscores the need for targeted quantitative studies.

Experimental Protocols for C27:0 Analysis

The analysis of C27:0, as a very-long-chain fatty acid, requires sensitive and specific analytical techniques, with gas chromatography-mass spectrometry (GC-MS) being the most common approach. The following is a generalized protocol for the quantification of total fatty acids, including C27:0, from a biological sample.

Principle

Total lipids are extracted from the biological matrix. The fatty acids within these lipids are then liberated through hydrolysis (saponification) and converted into volatile fatty acid methyl esters (FAMEs) through derivatization. The FAMEs are then separated and quantified by GC-MS, using an internal standard for accurate measurement.

Materials and Reagents

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal Standard (e.g., deuterated C27:0 or another odd-chain fatty acid not expected in the sample, such as C23:0)

-

Chloroform/Methanol mixture (2:1, v/v)

-

0.9% NaCl solution

-

Methanolic NaOH

-

BF3-Methanol or HCl-Methanol

-

Hexane

-

Anhydrous sodium sulfate

-

FAME standards for calibration curve

Procedure

-

Sample Preparation and Lipid Extraction (Folch Method):

-

To a known amount of sample (e.g., 100 µL of plasma or 10-20 mg of tissue), add a precise amount of the internal standard.

-

Add 20 volumes of chloroform/methanol (2:1, v/v) and homogenize/vortex thoroughly.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again to induce phase separation.

-

Centrifuge to pellet any solid material and clarify the two phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Saponification and Derivatization to FAMEs:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add methanolic NaOH and heat at 100°C for 5-10 minutes to hydrolyze the lipids and form sodium salts of the fatty acids.

-

Cool the sample and add BF3-methanol or HCl-methanol. Heat again at 100°C for 5-10 minutes to methylate the fatty acids, forming FAMEs.

-

Cool the sample and add hexane and water to extract the FAMEs into the hexane layer.

-

Collect the upper hexane layer and dry it over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Concentrate the hexane extract to a suitable volume.

-

Inject an aliquot into the GC-MS system.

-

GC Conditions (Typical):

-

Column: A polar capillary column (e.g., DB-23, HP-88).

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 240°C) to elute the VLCFAs.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Impact (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Monitor characteristic ions for the methyl ester of C27:0 and the internal standard.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of a C27:0 FAME standard and a fixed concentration of the internal standard.

-

Calculate the concentration of C27:0 in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion and Future Directions

This compound (C27:0) remains a poorly characterized molecule in the landscape of lipid biology. While its existence is confirmed in certain natural sources, and its general metabolic pathways can be inferred, its specific biological significance in mammals is largely unknown. The lack of quantitative data and functional studies represents a significant knowledge gap.

Future research should focus on several key areas:

-

Targeted Quantitative Analysis: Development and application of sensitive analytical methods to accurately quantify C27:0 levels in a wide range of biological tissues and fluids in both healthy and diseased states. This would help to establish baseline levels and identify any potential associations with pathological conditions.

-

Elucidation of Synthetic Pathways: Identification of the specific elongase enzymes responsible for the synthesis of C27:0 and the conditions under which its production is regulated.

-

Functional Studies: Investigation of the effects of C27:0 on cell membrane properties, cellular signaling pathways, and overall cell physiology. This could involve supplementing cell cultures with C27:0 and observing the downstream effects.

-

Role as a Biomarker: Exploration of C27:0 as a potential biomarker for dietary intake, metabolic diseases, or exposure to specific environmental factors.

By addressing these research questions, the scientific community can begin to unravel the enigmatic role of this very-long-chain odd-chain fatty acid and determine its importance in health and disease.

References

- 1. Answering a four decade-old question on epicuticular wax biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C27H54O2 | CID 23524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The role of fatty acid elongation in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Depletion of ceramides with very long chain fatty acids causes defective skin permeability barrier function, and neonatal lethality in ELOVL4 deficient mice [ijbs.com]

- 7. Frontiers | Alterations of Ultra Long-Chain Fatty Acids in Hereditary Skin Diseases—Review Article [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of the Membrane Fluidity Regulation of Fatty Acid Intracellular Distribution by Fluorescence Lifetime Imaging of Novel Polarity Sensitive Fluorescent Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review [frontiersin.org]

Heptacosanoic Acid: A Technical Guide to Its Natural Occurrence, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptacosanoic acid (C27:0), also known as carboceric acid, is a very long-chain saturated fatty acid (VLCFA). Unlike the more commonly studied even-chain and shorter odd-chain fatty acids, this compound is not a typical component of the human diet. Its presence is primarily documented in the botanical realm, where it functions as a plant metabolite. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its natural sources, detailed analytical methodologies, and known metabolic pathways. To provide a broader context for researchers interested in odd-chain fatty acids, this guide also includes comparative data and methodologies for heptadecanoic acid (C17:0), a dietarily relevant odd-chain fatty acid that is often a subject of interest in metabolic research.

Natural Occurrence and Dietary Sources

This compound (C27:0)

This compound is predominantly found in the plant kingdom. It has been identified as a constituent of various plant waxes and tissues. Direct dietary sources for humans are not well-documented, and its intake is likely negligible through common food consumption.

Table 1: Documented Natural Sources of this compound (C27:0)

| Source Organism | Plant Part/Extract | Reference |

| Pistia stratiotes (Water Lettuce) | Hexane root extract | [1] |

| Loranthus tanakae | Not specified | [2] |

| Artemisia igniaria | Not specified | [2] |

Heptadecanoic Acid (C17:0): A Dietary Odd-Chain Fatty Acid

In contrast to this compound, heptadecanoic acid (margaric acid) is a well-documented odd-chain fatty acid present in the human diet, primarily from ruminant and dairy fats.[3][4] It is often used as a biomarker for dairy fat intake.[5][6]

Table 2: Quantitative Data of Heptadecanoic Acid (C17:0) in Various Food Sources

| Food Source | Amount (mg per 100g edible portion) | Reference |

| Unsalted butter | 350 | [7] |

| Fermented butter | 330 | [7] |

| Salted butter | 330 | [7] |

| Cream (milk fat) | 200 | [7] |

| Whipping cream (milk fat) | 170 | [7] |

| Natural cheese (cheddar) | 150 | [7] |

| Process cheese | 140 | [7] |

| Natural cheese (cream) | 140 | [7] |

| Natural cheese (emmental) | 140 | [7] |

| Natural cheese (blue) | 130 | [7] |

| Natural cheese (parmesan) | 120 | [7] |

| Natural cheese (gouda) | 120 | [7] |

| Coffee whitener (powder, milk fat) | 120 | [7] |

| Cheese spread | 110 | [7] |

| Natural cheese (camembert) | 110 | [7] |

| Whole milk powder | 110 | [7] |

| Cream (milk and vegetable fat) | 100 | [7] |

| Natural cheese (edam) | 99 | [7] |

| Ruminant meat fat | Constitutes 0.83% of total fat | [5][6] |

| Milk fat | Constitutes 0.61% of total fat | [5][6] |

Experimental Protocols for Analysis

Analysis of this compound (and other VLCFAs) from Plant Material

The analysis of very long-chain fatty acids like this compound from plant tissues involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol 2.1.1: Lipid Extraction from Plant Leaves [8][9]

-

Sample Collection and Inactivation of Lipases: Immediately immerse 1-8 leaves (or up to 3 whole small plants) in 3 ml of preheated (75°C) isopropanol containing 0.01% butylated hydroxytoluene (BHT). Continue heating for 15 minutes to inactivate phospholipases.

-

Solvent Extraction: Add 1.5 ml of chloroform and 0.6 ml of water. Agitate at room temperature for 1 hour. Transfer the lipid extract to a new glass tube.

-

Repeated Extraction: Add 4 ml of chloroform/methanol (2:1, v/v) with 0.01% BHT to the plant material and shake for 30 minutes. Repeat this extraction until the plant tissue appears white.

-

Phase Separation: Combine all extracts and add 1 ml of 1 M KCl. Vortex and centrifuge to separate the phases. Discard the upper aqueous phase. An optional second wash with 2 ml of water can be performed to further clean the lipid sample.

-

Drying: Evaporate the solvent from the lower chloroform phase under a stream of nitrogen.

Protocol 2.1.2: Derivatization to FAMEs (Acid-Catalyzed Methylation) [10]

-

Reaction Mixture Preparation: To the dried lipid extract, add 1 ml of a 5% (v/v) solution of sulfuric acid in methanol.

-

Incubation: Seal the tube and heat at 85°C for 2 hours.

-

Extraction of FAMEs: After cooling to room temperature, add 800 µL of hexane and vortex. Allow the layers to separate.

-

Sample Preparation for GC-MS: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Protocol 2.1.3: GC-MS Analysis of VLCFA-FAMEs [10]

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Column: HP88 Column (60 m x 0.25 mm x 0.2 µm) or equivalent polar capillary column.

-

Carrier Gas: Nitrogen or Helium at a constant flow of 1 ml/min.

-

Injector: Splitless injection at 280°C.

-

Oven Temperature Program:

-

Initial temperature: 125°C.

-

Ramp 1: Increase to 180°C at 10°C/min, hold for 2 minutes.

-

Ramp 2: Increase to 200°C at 3°C/min, hold for 20 minutes.

-

Ramp 3: Increase to 230°C at 5°C/min, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI) at 240°C.

-

Analysis Mode: Scan mode to identify FAMEs based on their mass spectra and retention times compared to standards.

-

Analysis of Heptadecanoic Acid from Dairy and Biological Samples

The analysis of heptadecanoic acid typically involves direct transesterification of the sample, followed by GC analysis with Flame Ionization Detection (GC-FID).

Protocol 2.2.1: Direct Transesterification of Dairy/Serum Samples [11]

-

Sample Preparation: Place 100 µl of serum or an equivalent amount of homogenized dairy product into a glass vial.

-

Internal Standard: Add 50 µl of an internal standard, such as pentadecanoic acid (1 mg/ml), for quantification.

-

Methylation Reagent: Add 500 µl of 14% boron trifluoride (BF3) in methanol and 500 µl of n-hexane.

-

Reaction: Tightly seal the vial, vortex, and incubate at 100°C for 60 minutes.

-

Extraction of FAMEs: Cool the vial to room temperature, add 750 µl of water, vortex, and centrifuge for 5 minutes at 3500 rpm.

-

Sample for GC-FID: Transfer 100 µl of the upper n-hexane layer to a GC vial for analysis.

Protocol 2.2.2: GC-FID Analysis of C17:0-FAME [5][11]

-

Gas Chromatograph: Agilent 7890B GC System or equivalent with a Flame Ionization Detector (FID).

-

Column: A highly polar capillary column such as SLB-IL111 or HP-88 is recommended for good separation of fatty acid isomers.

-

Carrier Gas: Nitrogen at a constant flow of 1 ml/min.

-

Injector: Splitless injection at 280°C.

-

Oven Temperature Program (example):

-

Initial temperature: 160°C.

-

Ramp to 240°C at 6°C/min, hold for 10 minutes.

-

-

Detector (FID): Temperature at 250°C with hydrogen and air flows optimized for the instrument.

-

Quantification: Calculate the concentration of heptadecanoic acid based on the peak area relative to the internal standard.

Metabolic and Signaling Pathways

Metabolism of this compound

As a very long-chain fatty acid, this compound is expected to be metabolized via peroxisomal beta-oxidation before the resulting shorter-chain fatty acids are further oxidized in the mitochondria. A key step in this process is the transport of the fatty acid into the mitochondrial matrix, which is facilitated by the carnitine shuttle system. In this system, the fatty acyl-CoA is converted to an acylcarnitine. For this compound, this would be heptacosanoylcarnitine.[12][13]

Signaling Pathways Involving Heptadecanoic Acid

Odd-chain fatty acids, including heptadecanoic acid, have been investigated for their roles in cellular signaling. One key area of research is their interaction with Peroxisome Proliferator-Activated Receptors (PPARs).[3] PPARs are ligand-activated transcription factors that regulate genes involved in lipid metabolism and inflammation.[14][15]

Additionally, some fatty acids have been shown to influence the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[16][17] While direct and specific actions of heptadecanoic acid on mTOR are still under investigation, it represents a potential area for future research.

Conclusion

This compound (C27:0) is a very long-chain saturated fatty acid with a primary role as a plant metabolite, making it an infrequent component of the human diet. Its analysis requires specialized protocols for the extraction and quantification of VLCFAs from plant matrices. In contrast, heptadecanoic acid (C17:0) is a dietarily relevant odd-chain fatty acid found in dairy and ruminant products, serving as a useful biomarker for the intake of these foods. The study of odd-chain fatty acids like heptadecanoic acid continues to be an active area of research, particularly concerning their roles in metabolic signaling pathways such as those involving PPARs. This guide provides researchers with the foundational knowledge and methodologies to investigate these distinct fatty acids in their respective biological contexts.

References

- 1. Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gcms.cz [gcms.cz]

- 3. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]

- 4. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of milk odd and branched-chain fatty acids analysis by gas chromatography using an extremely polar stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. k-state.edu [k-state.edu]

- 9. Lipid Profiling Extraction Method for Arabidopsis Leaves - Kansas Lipidomics Research Center [k-state.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]

- 14. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipid sensing by mTOR complexes via de novo synthesis of phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]

Heptacosanoic Acid: A Deep Dive into its Role as a Plant Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heptacosanoic acid (C27:0), a very-long-chain saturated fatty acid (VLCFA), is a naturally occurring metabolite in the plant kingdom. While less common than its even-chained counterparts, its presence in various plant species suggests specific physiological roles. This technical guide provides a comprehensive overview of this compound as a plant metabolite, summarizing its biosynthesis, putative functions, and involvement in plant stress responses. This document also outlines detailed experimental protocols for its extraction and analysis and presents key information in structured tables and diagrams to facilitate understanding and further research.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 20 carbons or more, are crucial components of plant lipids.[1][2] They are integral to the formation of various structural and signaling molecules essential for plant growth, development, and interaction with the environment.[1] this compound, a saturated fatty acid with a 27-carbon backbone, falls into this category. Although odd-chain fatty acids are generally less abundant than even-chain fatty acids in plants, their presence is not uncommon and they are thought to have specialized functions.[3] This guide will synthesize the current knowledge on this compound, offering a valuable resource for researchers exploring the vast landscape of plant lipidomics and its potential applications.

Biosynthesis of this compound in Plants

The synthesis of VLCFAs, including this compound, occurs in the endoplasmic reticulum (ER) through the action of a multi-enzyme complex known as the fatty acid elongase (FAE).[3] This complex extends shorter-chain fatty acids, typically C16 or C18, by adding two-carbon units from malonyl-CoA in a four-step cycle.

The biosynthesis of odd-chain VLCFAs like this compound is thought to proceed via two primary pathways:

-

Elongation of an odd-chain precursor: The FAE complex can elongate a shorter odd-chain fatty acid, such as propionyl-CoA, which serves as the initial building block instead of acetyl-CoA.

-

α-oxidation of an even-chain precursor: This pathway involves the removal of one carbon atom from a longer, even-chain fatty acid. For instance, octacosanoic acid (C28:0) could undergo α-oxidation to yield this compound (C27:0).

The key enzymes involved in the FAE complex are:

-

β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction, which is the rate-limiting step.

-

β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA intermediate.

-

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA.

-

enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA.

Occurrence and Quantitative Data

This compound has been identified in various plant species, although quantitative data remains sparse in the literature. Its presence suggests a targeted biosynthesis and specific accumulation in certain tissues.

| Plant Species | Tissue/Organ | Concentration/Relative Abundance | Reference(s) |

| Loranthus tanakae | Not specified | Reported presence | [4] |

| Artemisia igniaria | Not specified | Reported presence | [4] |

| Pistia stratiotes | Hexane extract of roots | Detected as 25-Methyl-Methyl Ester | [5] |

| Rhododendron sochadzeae | Not specified | 0.2 weight-% | [6] |

| Rhododendron ponticum | Not specified | 0.3 weight-% | [6] |

| Malus domestica | Not specified | Reported presence | [6] |

Note: The quantitative data available is very limited. Further research is required to establish the precise concentrations of this compound in different plant species and tissues under various physiological conditions.

Physiological Functions and Role in Stress Response

While specific functions of this compound are not well-documented, the roles of VLCFAs in general provide a framework for its potential physiological significance.

4.1. Structural Components of Cuticular Waxes and Suberin

VLCFAs are primary precursors for the biosynthesis of cuticular waxes and suberin, which are protective barriers on the surfaces of aerial and subterranean plant organs, respectively.[1][3] These layers play a critical role in preventing non-stomatal water loss, protecting against UV radiation, and forming a physical barrier against pathogens.[1][7] It is plausible that this compound is incorporated into these protective layers in the plants where it is found.

4.2. Membrane Composition and Signaling

VLCFAs are also components of membrane lipids, particularly sphingolipids, which are abundant in the plasma membrane.[2] The incorporation of VLCFAs can influence membrane fluidity, thickness, and the formation of microdomains, thereby affecting the function of membrane-associated proteins and signaling pathways.[8]

4.3. Role in Plant Defense and Stress Response

There is growing evidence that VLCFAs and their derivatives are involved in plant responses to both biotic and abiotic stresses.[2][8] Changes in the levels of specific VLCFAs have been observed under conditions of drought, cold, and pathogen attack.[8] These molecules may act as signals to trigger downstream defense responses. While direct evidence for this compound's role in stress signaling is lacking, its nature as a VLCFA suggests a potential involvement in these processes. For example, some fatty acids can prime the jasmonic acid and salicylic acid pathways, which are key in plant defense.[9][10]

Experimental Protocols

The analysis of this compound in plant tissues typically involves extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection.

5.1. Extraction of Total Fatty Acids from Plant Tissue

This protocol outlines a general method for the extraction of total fatty acids, which can be adapted for the analysis of this compound.

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue (e.g., 100 mg) to a glass tube.

-

Add a mixture of chloroform and methanol (e.g., 2:1, v/v) to the tissue. A common ratio is 20 volumes of solvent to 1 volume of tissue.

-

Vortex the mixture thoroughly for 2-5 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again to induce phase separation.

-

Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a new glass tube.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

The resulting lipid extract can be stored at -20°C under an inert atmosphere (e.g., nitrogen or argon) until further analysis.

5.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.

Materials:

-

Dried lipid extract

-

Methanolic HCl (e.g., 5%) or BF3-methanol

-

Hexane

-

Saturated NaCl solution

Procedure:

-

Add methanolic HCl or BF3-methanol to the dried lipid extract.

-

Incubate the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 1-2 hours) to allow for transesterification.

-

After cooling to room temperature, add hexane and a saturated NaCl solution.

-

Vortex the mixture to extract the FAMEs into the upper hexane layer.

-

Carefully transfer the hexane layer to a clean vial for GC-MS analysis.

5.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms)

Typical GC-MS Parameters:

-

Injection volume: 1 µL

-

Injector temperature: 250°C

-

Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven temperature program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) at a rate of 5-10°C/min, and hold for a final period.